High 5-HT1D Affinity vs. α-Adrenergic Agonists
Lerimazoline exhibits a high binding affinity for the human 5-HT1D receptor (Ki = 72 nM), which is a key differentiator from many classic imidazoline decongestants that are primarily known for their α-adrenergic activity . While other imidazolines like Xylometazoline and Oxymetazoline also bind this receptor, their affinities are notably higher, placing Lerimazoline in a unique affinity range that may be useful for probing specific serotonin-mediated pathways without maximal receptor activation.
| Evidence Dimension | Binding Affinity (Ki) for Human 5-HT1D Receptor |
|---|---|
| Target Compound Data | Ki = 72 nM |
| Comparator Or Baseline | Xylometazoline: Ki = 0.7 nM ; Oxymetazoline: Kd = 5.01 nM |
| Quantified Difference | Lerimazoline affinity is approximately 100-fold lower than Xylometazoline and 14-fold lower than Oxymetazoline. |
| Conditions | Radioligand binding assay on cloned human 5-HT1D receptors. |
Why This Matters
This distinct affinity profile makes Lerimazoline a valuable tool compound for migraine research and serotonin receptor pharmacology, where fine-tuning receptor activation is crucial.
